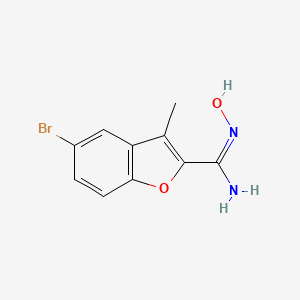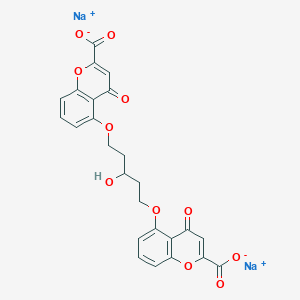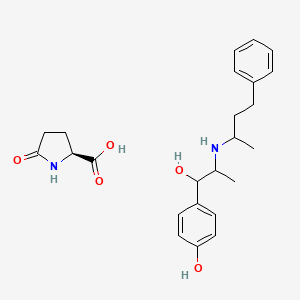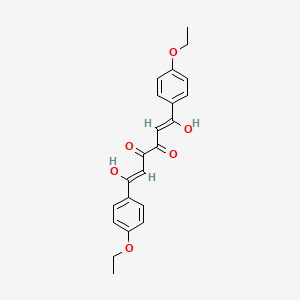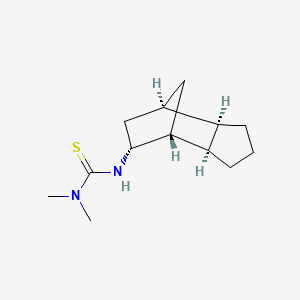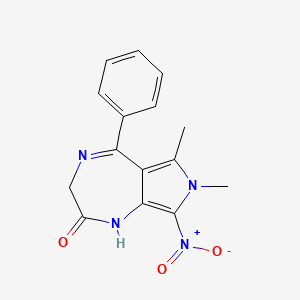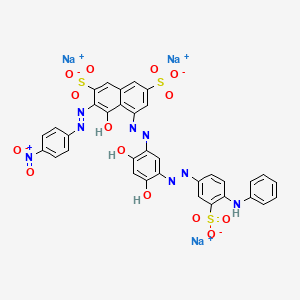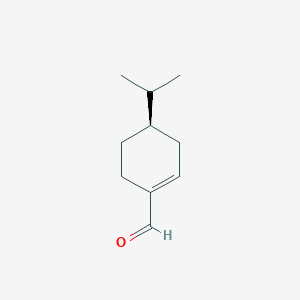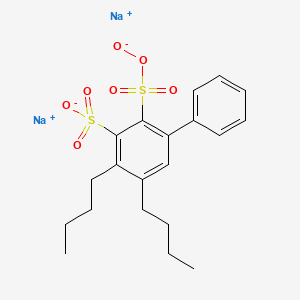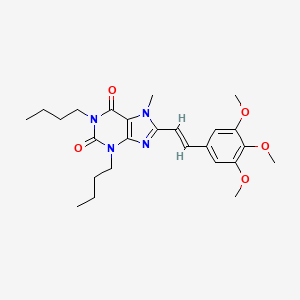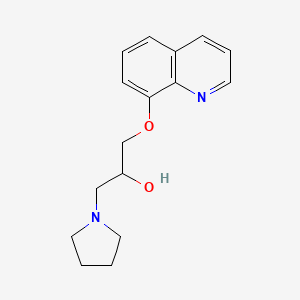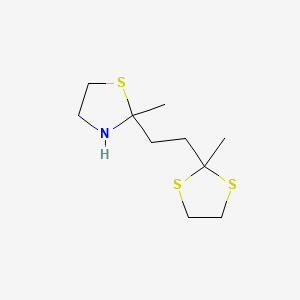
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is an organic compound that features a thiazolidine ring fused with a dithiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves the reaction of 2-methyl-1,3-dithiolane with a thiazolidine derivative under specific conditions. The reaction is often catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thiazolidine derivatives
Applications De Recherche Scientifique
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The thiazolidine ring can interact with biological molecules, potentially disrupting microbial cell walls or interfering with enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-2-methyl-1,3-dithiolane
- 1,3-Dithiolane, 2-acetyl-2-methyl-
- Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate
Uniqueness
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to its combination of a thiazolidine ring and a dithiolane ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
156000-10-1 |
|---|---|
Formule moléculaire |
C10H19NS3 |
Poids moléculaire |
249.5 g/mol |
Nom IUPAC |
2-methyl-2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C10H19NS3/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h11H,3-8H2,1-2H3 |
Clé InChI |
XGTZGWJPFLTBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(NCCS1)CCC2(SCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


